2,7-dichloro-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2,7-dichloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two chlorine atoms at the 2 and 7 positions and a methyl group at the 1 position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dichloro-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,7-dichloroaniline with formic acid and formaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,7-dichloro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the benzimidazole ring structure.
Scientific Research Applications
2,7-dichloro-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7-dichloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol: This compound has similar structural features but with a thiol group at the 2 position.
2,3-dichloro-1-methyl-1H-1,3-benzodiazole: Another derivative with chlorine atoms at different positions.
Uniqueness
2,7-dichloro-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 7 positions and a methyl group at the 1 position can affect the compound’s electronic properties and its interaction with biological targets.
Properties
CAS No. |
24133-81-1 |
---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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